molecular formula C10H9BrF4O B14074684 1-(3-Bromopropyl)-3-fluoro-2-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-3-fluoro-2-(trifluoromethoxy)benzene

Katalognummer: B14074684
Molekulargewicht: 301.07 g/mol
InChI-Schlüssel: IUZFTOWECJQVGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromopropyl)-3-fluoro-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-fluoro-2-(trifluoromethoxy)benzene with 1,3-dibromopropane under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Bromopropyl)-3-fluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes or alkenes.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed: The major products depend on the type of reaction. For instance, substitution reactions yield substituted benzene derivatives, while oxidation and reduction reactions produce alcohols, ketones, alkanes, or alkenes.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-3-fluoro-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-Bromopropyl)-3-fluoro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the trifluoromethoxy group, contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

  • 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
  • 1-(3-Bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene
  • 1-Bromo-3-phenylpropane

Uniqueness: 1-(3-Bromopropyl)-3-fluoro-2-(trifluoromethoxy)benzene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential for forming diverse chemical structures, making it a valuable compound in various research applications.

Eigenschaften

Molekularformel

C10H9BrF4O

Molekulargewicht

301.07 g/mol

IUPAC-Name

1-(3-bromopropyl)-3-fluoro-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9BrF4O/c11-6-2-4-7-3-1-5-8(12)9(7)16-10(13,14)15/h1,3,5H,2,4,6H2

InChI-Schlüssel

IUZFTOWECJQVGG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)OC(F)(F)F)CCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.